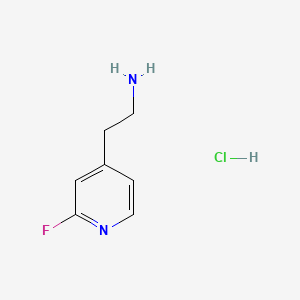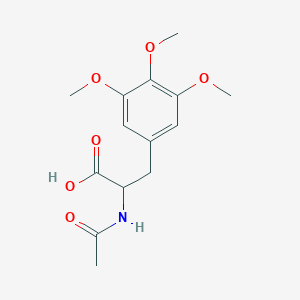
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO6. It is a derivative of phenylpropanoic acid and features a trimethoxyphenyl group, which is known for its diverse biological activities. This compound is found in various herbs and spices, including Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with malonic acid in the presence of a base to form 3,4,5-trimethoxycinnamic acid.
Reduction: The cinnamic acid is then reduced to 3,4,5-trimethoxyphenylpropanoic acid using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amino group to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various biologically active compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer and anti-microbial activities.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propanoic acid: A closely related compound with similar biological activities.
3,4,5-Trimethoxybenzenepropanoic acid: Another derivative with comparable properties.
Uniqueness: 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid is unique due to its acetylamino group, which enhances its biological activity and specificity compared to other similar compounds .
Properties
CAS No. |
18111-20-1 |
|---|---|
Molecular Formula |
C14H19NO6 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO6/c1-8(16)15-10(14(17)18)5-9-6-11(19-2)13(21-4)12(7-9)20-3/h6-7,10H,5H2,1-4H3,(H,15,16)(H,17,18) |
InChI Key |
CLKLJJWOJMKFII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


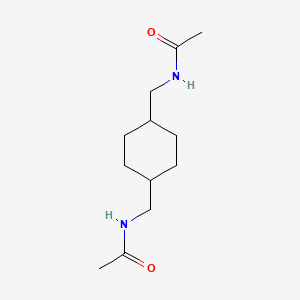

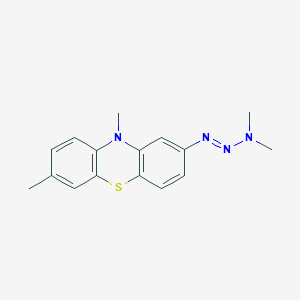
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
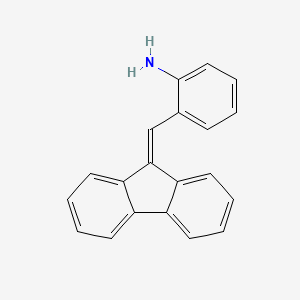
![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
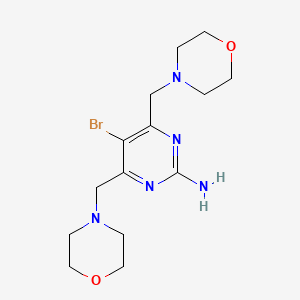
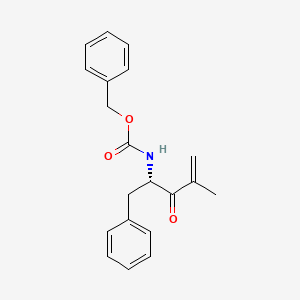

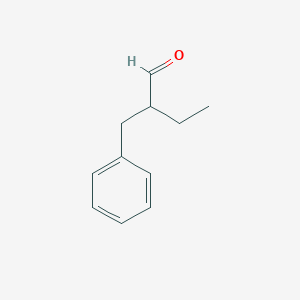
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
